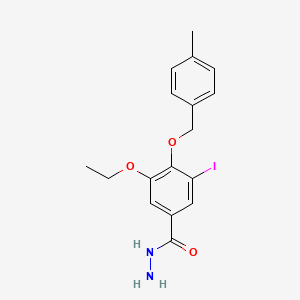

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide

Description

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide is a versatile chemical compound with the molecular formula C17H19IN2O3 and a molecular weight of 426.25 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an iodine atom, and a methylbenzyl group attached to a benzohydrazide core. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Properties

Molecular Formula |

C17H19IN2O3 |

|---|---|

Molecular Weight |

426.25 g/mol |

IUPAC Name |

3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzohydrazide |

InChI |

InChI=1S/C17H19IN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-6-4-11(2)5-7-12/h4-9H,3,10,19H2,1-2H3,(H,20,21) |

InChI Key |

JSERSHZNBBPFJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)NN)I)OCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide typically involves multiple steps. One common method starts with the preparation of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzaldehyde, which is then converted to the benzohydrazide derivative through a reaction with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The purity and yield of the final product are critical factors, and quality control measures are implemented to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace the iodine atom or other substituents with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 3-Ethoxy-5-iodo-4-((3-methylbenzyl)oxy)benzaldehyde

- 3-Ethoxy-5-iodo-4-methylbenzoic acid

- 3-Ethoxy-4-((4-methylbenzyl)oxy)benzaldehyde

Uniqueness

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C17H18INO3 and a molecular weight of 396.22 g/mol, this compound is structurally characterized by the presence of an ethoxy group, an iodine atom, and a 4-methylbenzyl ether group, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. It is hypothesized that the compound may function as an inhibitor or modulator of specific enzymes or receptors involved in disease processes. The precise mechanisms are still under investigation, but preliminary studies suggest possible interactions with key molecular targets relevant to pharmacological applications.

Pharmacological Properties

Research into the pharmacological properties of similar compounds has indicated potential activities, including:

- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens, suggesting potential use in treating infections.

- Enzyme Inhibition : Similar hydrazide derivatives have demonstrated the ability to inhibit enzymes such as xanthine oxidase and cathepsins, which are implicated in various diseases including cancer and inflammatory conditions.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating benzohydrazide derivatives reported that modifications at specific positions on the benzene ring significantly enhanced anticancer activity. The presence of electron-withdrawing groups was crucial for increasing potency against tumor cells .

- Enzyme Inhibition : Research on related compounds has shown that introducing hydrophobic groups can enhance binding affinity to target enzymes. For instance, studies on thiosemicarbazone derivatives indicated that specific substitutions led to improved inhibitory activity against xanthine oxidase .

- Antimicrobial Activity : A series of hydrazone derivatives were tested for their antimicrobial efficacy, revealing that structural variations influenced their effectiveness against bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 3-Ethoxy-5-iodo-4-benzohydrazide | C17H18INO3 | Anticancer, Antimicrobial | Enhanced activity with electron-withdrawing groups |

| 4-Methylbenzyl Hydrazone | C16H18N2O2 | Anticancer | Improved potency in tumor models |

| Benzaldehyde Thiosemicarbazone | Varies | Enzyme Inhibition | Significant inhibition of xanthine oxidase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.